![molecular formula C20H17BrN4O B7693263 2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)

2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

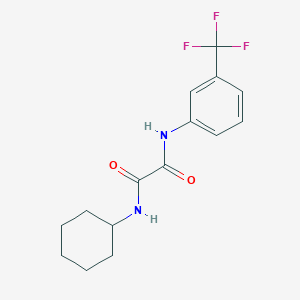

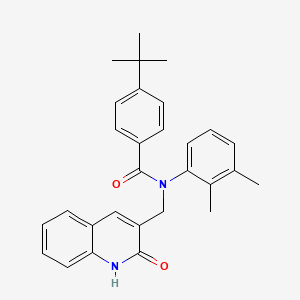

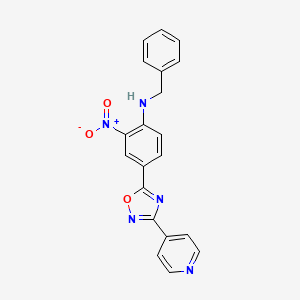

The compound “2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule that contains a pyrazolo[3,4-b]quinoline core, which is a bicyclic structure composed of a pyrazole ring fused with a quinoline . The molecule also contains a benzamide group, which is a common motif in medicinal chemistry .

Synthesis Analysis

While specific synthetic routes for this compound are not available, related pyrazolo[3,4-b]quinoline derivatives have been synthesized through various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-b]quinoline core, an ethyl group at the 1-position, a methyl group at the 8-position, and a 2-bromo-benzamide group attached to the nitrogen of the pyrazole ring .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the amide functionality, which can participate in various reactions .Zukünftige Richtungen

Future research could focus on the synthesis and characterization of this compound, as well as the exploration of its potential biological activities. Given the biological activities observed for related pyrazolo[3,4-b]quinoline derivatives, this compound could be of interest in the field of medicinal chemistry .

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as pyrazolo[3,4-b]pyridines, have been found to interact with various targets, including receptor tyrosine kinases (rtks) like tropomyosin receptor kinases (trks) . These targets play crucial roles in cellular processes such as proliferation, differentiation, and survival .

Mode of Action

Related compounds, such as pyrazolo[3,4-b]pyridines, are known to interact with their targets by binding to the active sites, leading to changes in the targets’ function . For instance, TRKs are activated by endogenous ligands, leading to phosphorylation of the intramembrane kinase domain and triggering downstream signal transduction pathways .

Biochemical Pathways

Compounds that target trks, like some pyrazolo[3,4-b]pyridines, can affect several pathways, including the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with cell proliferation, differentiation, and survival .

Result of Action

Compounds that interact with trks can influence cell proliferation, differentiation, and survival . The specific effects would depend on the exact nature of the compound’s interaction with its targets.

Eigenschaften

IUPAC Name |

2-bromo-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4O/c1-3-25-19-15(11-13-8-6-7-12(2)17(13)22-19)18(24-25)23-20(26)14-9-4-5-10-16(14)21/h4-11H,3H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKVZOXDHRVJEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

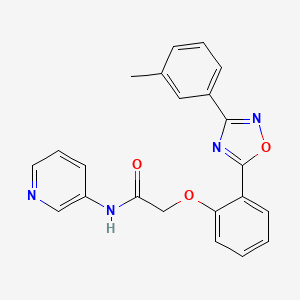

![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)

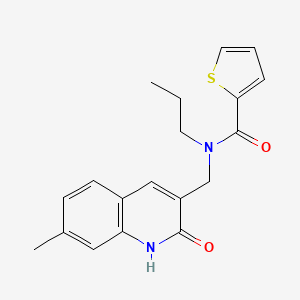

![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)

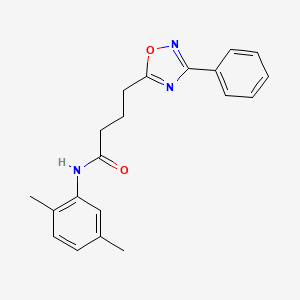

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)

![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)